An In-Depth Technical Guide to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
An In-Depth Technical Guide to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Foreword: Unveiling the Potential of a Novel Biphenyl Carboxamide
The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet under-explored, member of this family: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide . While direct and extensive literature on this exact molecule is nascent, its structural motifs suggest a rich potential for biological activity, drawing parallels to established classes of bioactive molecules. This document, therefore, serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes foundational chemical principles with data from analogous compounds to provide a comprehensive roadmap for its synthesis, characterization, and potential pharmacological exploration. We will delve into rational synthesis design, state-of-the-art analytical workflows, and a data-driven exploration of its likely biological targets, with a particular focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Physicochemical Properties and Structural Analysis
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS Number: 1159944-09-8) is a small molecule characterized by a biphenyl core, a common feature in many pharmacologically active compounds due to its rigid yet conformationally flexible nature.[1] One phenyl ring is substituted with an N,N-dimethylcarboxamide group at the 4-position, while the other bears a hydroxyl group at the 4'-position.
| Property | Value | Source |
| CAS Number | 1159944-09-8 | [2][3] |
| Molecular Formula | C₁₅H₁₅NO₂ | Calculated |
| Molecular Weight | 241.29 g/mol | Calculated |
| Appearance | Off-white to white solid (predicted) | Inferred |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
The presence of the hydroxyl group and the carboxamide moiety suggests the potential for hydrogen bonding, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The N,N-dimethyl substitution on the amide may enhance its metabolic stability and solubility.
Strategic Synthesis Pathway
The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide can be efficiently achieved through a convergent synthesis strategy. The key steps involve the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the amidation of a carboxylic acid intermediate. This approach offers high yields and functional group tolerance.[4]
Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5][6][7]
Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.
Step 2: Amidation of the Carboxylic Acid Intermediate
The final step involves the coupling of the synthesized biphenyl carboxylic acid with dimethylamine. Various modern amide coupling reagents can be employed to facilitate this transformation efficiently, minimizing side reactions and preserving sensitive functional groups.[8][9][10]
Protocol:
-
Reactant Preparation: In a dry reaction vessel, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Activation: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add dimethylamine hydrochloride (1.2 eq) and an additional equivalent of DIPEA to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The N,N-dimethyl group will likely appear as one or two singlets depending on the rotational barrier around the C-N amide bond. The hydroxyl proton will be a broad singlet, the position of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the amide will have a characteristic downfield shift.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation. Common fragmentation pathways for N,N-dimethylcarboxamides involve cleavage of the amide bond.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is a typical starting point for method development. The purity is determined by the peak area percentage of the main component.
Postulated Biological Activity: A Focus on TRPV1 Antagonism
The biphenyl-4-carboxamide scaffold is a well-established pharmacophore in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[11][12] TRPV1 is a non-selective cation channel that plays a critical role in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin.[8] As such, TRPV1 antagonists are being actively investigated as potential analgesics for various pain conditions.[13][14]
The structural similarity of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide to known biphenyl carboxamide TRPV1 antagonists suggests that it may also bind to and inhibit the function of this channel. The hydroxyl group could potentially form a key hydrogen bond within the receptor's binding pocket, a common interaction for many TRPV1 modulators.
In Vitro Evaluation of TRPV1 Antagonism
To validate this hypothesis, a series of in vitro assays can be performed.
Protocol: Calcium Influx Assay
-
Cell Culture: Use a stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide for a predetermined period.
-
Stimulation and Measurement: Add a known TRPV1 agonist (e.g., capsaicin) and immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response curve.
| Analogous Biphenyl Carboxamide TRPV1 Antagonists | IC₅₀ (nM) | Source |
| ASP8370 | 7.4 (human TRPV1) | [11] |
| A-425619 | 6.5 (human TRPV1) | [6][15] |
| AMG9810 | 4.3 (rat TRPV1) | [6] |
Alternative Potential Biological Activity: Antifungal Properties
Recent studies have also highlighted the potential of biphenyl carboxamide derivatives as antifungal agents.[16][17][18] These compounds have shown efficacy against a range of plant pathogenic fungi. The proposed mechanism of action for some of these derivatives involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[19]
Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains: Select a panel of relevant fungal pathogens (e.g., Botrytis cinerea, Aspergillus niger, Candida albicans).
-
Culture Preparation: Grow the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Broth Microdilution Assay: Prepare serial dilutions of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the fungal spores or cells to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[20][21][22]
| Analogous Antifungal Biphenyl Derivatives | MIC (µg/mL) | Target Organism | Source |
| A novel biphenyl carboxamide | 3.125 | Botrytis cinerea | [17] |
| Another novel biphenyl carboxamide | 6.25 | Sclerotinia sclerotiorum | [18] |
Conclusion and Future Directions
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, it holds significant potential as a modulator of biological systems, particularly as a TRPV1 antagonist for the development of novel analgesics. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization. Further investigation into its biological activities, including in vivo efficacy and safety profiling, is warranted to fully elucidate its therapeutic potential. The exploration of its antifungal properties also presents an intriguing alternative avenue for research. This guide serves as a foundational resource to catalyze further research and development efforts surrounding this and related biphenyl carboxamide derivatives.
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![Chemical structure of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](https://i.imgur.com/example.png)
